(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS2/c17-11-5-7-12(8-6-11)19-15(20)14(22-16(19)21)9-10-3-1-2-4-13(10)18/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWWLCSQYSVLAB-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 464.74 g/mol. The structural features include a thiazolidinone core characterized by a five-membered ring that incorporates sulfur and nitrogen atoms, along with halogenated aromatic groups that may enhance its biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H15BrClN3O |
| Molecular Weight | 464.74 g/mol |
| Core Structure | Thiazolidin-4-one core |
| Halogen Substituents | Bromine and Chlorine |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines. A notable study evaluated a series of thiazolidinones for their anticancer activity using the NCI60 cell line panel, revealing significant cytotoxic effects against leukemia subpanel cell lines with GI50 values ranging from 1.64 to 4.58 µM for certain derivatives .
The proposed mechanisms of action for thiazolidinone derivatives include:
- Inhibition of Cell Proliferation: Many thiazolidinones induce apoptosis in cancer cells by disrupting critical signaling pathways.
- Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, which can contribute to their anticancer activity by modulating tumor microenvironments.
Antiviral and Antiparasitic Activities
In addition to anticancer properties, certain thiazolidinones have been evaluated for antiviral and antitrypanosomal activities. For example, compounds in this class demonstrated varying degrees of effectiveness against Trypanosoma brucei, although minimal effects were noted against common viruses such as SARS-CoV and influenza .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural components. The presence of halogen substitutions (bromine and chlorine) can enhance reactivity and affinity towards biological targets.
Key Findings from SAR Studies
- Substituent Effects: The position and type of substituents on the aromatic rings affect both the potency and selectivity of the compounds.
- Core Modifications: Variations in the thiazolidinone core structure can lead to different biological profiles, as observed in related compounds .
Case Studies
Several case studies illustrate the efficacy of thiazolidinones:
- A study on a series of 5-pyrazoline substituted 4-thiazolidinones reported significant anticancer activity with GI50 values indicating effective inhibition across multiple cancer types .
- Another investigation into hybrid compounds combining thiazolidinone frameworks with other pharmacophores showed enhanced activity against resistant cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Rhodanine Derivatives
Key Observations:
- Lipophilicity : The target compound (XLogP3 = 5.9) is more lipophilic than analogues with polar groups (e.g., nitro: 3.2 ; hydroxy: 3.1 ), aligning with its halogen-rich structure.
- TPSA : Lower TPSA (77.7 Ų) compared to nitro- or hydroxy-substituted derivatives (87.5–97.7 Ų) suggests reduced solubility in polar solvents .
- Steric Effects : Bulky substituents like isopropyl or 3,4-dimethoxy increase molecular weight but may hinder packing efficiency or receptor binding.
Electronic and Steric Influences
- Halogen vs. In contrast, hydroxy or methoxy groups donate electron density, stabilizing resonance structures. The nitro group in introduces strong electron withdrawal, which could enhance π-π stacking but reduce nucleophilicity.
- Ortho vs.
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: Limited crystallographic data are available, but analogues like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl exhibit intramolecular C–H⋯S hydrogen bonds forming S(6) motifs and dimerization via intermolecular H-bonds (R₂²(7) and R₂²(10) motifs) .
- Methoxy-Substituted Analogues : Compounds like may engage in weaker C–H⋯O interactions due to methoxy groups, altering crystal packing compared to halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
